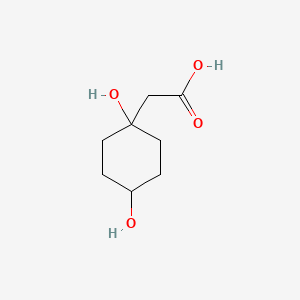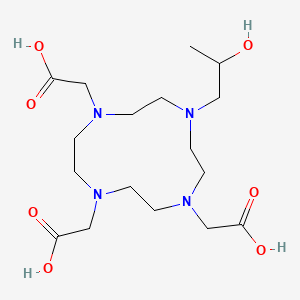
1,4-Cyclohexanedimethanol Dilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanedimethanol Dilaurate is an organic compound derived from 1,4-cyclohexanedimethanol and lauric acid. It is primarily used in the production of polyesters and other polymeric materials. This compound is known for its ability to enhance the properties of polymers, such as their thermal stability, mechanical strength, and resistance to solvents.
Applications De Recherche Scientifique
1,4-Cyclohexanedimethanol Dilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyesters and other polymeric materials. It enhances the thermal and mechanical properties of the resulting polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of biodegradable polymers for medical implants and devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal stability and resistance to solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanedimethanol Dilaurate is synthesized through the esterification of 1,4-cyclohexanedimethanol with lauric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous processing techniques. The reactants are fed into the reactor, where they are heated and mixed with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Cyclohexanedimethanol Dilaurate undergoes various chemical reactions, including:
Esterification: The formation of the ester bond between 1,4-cyclohexanedimethanol and lauric acid.
Hydrolysis: The ester bonds can be hydrolyzed back to the original alcohol and acid under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, water as the hydrolyzing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Esterification: this compound.
Hydrolysis: 1,4-cyclohexanedimethanol and lauric acid.
Oxidation: Carboxylic acids or other oxidized derivatives.
Mécanisme D'action
The mechanism of action of 1,4-cyclohexanedimethanol dilaurate involves its ability to form strong ester bonds with other molecules. This property allows it to enhance the thermal and mechanical properties of polymers by increasing their cross-linking density. The compound’s molecular structure also enables it to interact with various molecular targets and pathways, making it suitable for use in drug delivery systems and other biomedical applications.
Comparaison Avec Des Composés Similaires
1,4-Cyclohexanedimethanol Dilaurate can be compared with other similar compounds, such as:
1,4-Cyclohexanedimethanol Dibutyrate: Similar in structure but with shorter alkyl chains, resulting in different physical and chemical properties.
1,4-Cyclohexanedimethanol Diacetate: Another ester derivative with different applications and properties due to the shorter acetate groups.
1,4-Cyclohexanedimethanol Dibenzoate: Used in different industrial applications due to its aromatic ester groups, which impart unique properties to the resulting polymers.
Uniqueness: this compound is unique due to its long alkyl chains, which provide enhanced hydrophobicity and thermal stability compared to other ester derivatives. This makes it particularly suitable for applications requiring high-performance materials with excellent resistance to solvents and thermal degradation.
Propriétés
IUPAC Name |
[4-(dodecanoyloxymethyl)cyclohexyl]methyl dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H60O4/c1-3-5-7-9-11-13-15-17-19-21-31(33)35-27-29-23-25-30(26-24-29)28-36-32(34)22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYKDXAFIQSBNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)
![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)








